molecular formula UVCB B1165885 Turpentine CAS No. 8006-64-2

Turpentine

Cat. No.: B1165885
CAS No.: 8006-64-2
InChI Key:
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Description

Turpentine, also known as this compound, is a useful research compound. Its molecular formula is UVCB. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Genotoxic and Cytotoxic Effects in Painters : Turpentine, used as a solvent in oil-based paints, has been shown to have significant genotoxic and cytotoxic effects. A study revealed that painters exposed to this compound daily exhibited increased genotoxicity parameters and cytotoxicity, suggesting the need for occupational safety measures (Kević Dešić, Viljetić, & Wagner, 2023).

  • Standardization and Historical Perspectives : Historically, the definition and standardization of this compound, especially in France, have been influenced by market considerations and scientific definitions. This study explores the challenges in defining this compound from a scientific and trade perspective (Krasnodębski, 2016).

  • Agricultural Applications : Research on this compound's use in agriculture has focused on β-pinene, a key component. Studies have evaluated the herbicidal activity of β-pinene analogues against agricultural herbs, suggesting potential applications in crop production (Gao et al., 2018).

  • Biofuel Applications : this compound oil has been studied as a potential biofuel, with research evaluating its combustion performance and exhaust emission characteristics when blended with conventional diesel fuel. This indicates its potential as a renewable energy source (Anand, Saravanan, & Srinivasan, 2010).

  • Medical and Biological Effects : The essential oil of this compound, particularly its alpha- and beta-pinenes, has been reviewed for its safety to human health and its medical, biological, and environmental effects. This suggests its relevance in both traditional and modern medicine (Mercier, Prost, & Prost, 2009).

  • Chemical Pneumonitis and Broncho-pleural Fistula : A study reported a case of this compound-induced chemical pneumonitis evolving into a bronchopleural fistula, highlighting the health risks associated with this compound exposure (Rodricks et al., 2003).

Mechanism of Action

Target of Action

Turpentine primarily targets the Interleukin-1 Type 1 receptor (IL-1 R1) . This receptor plays a crucial role in mediating the inflammatory response, which is a key aspect of this compound’s therapeutic effects .

Mode of Action

The interaction of this compound with its target involves the binding of this compound oil or inflammatory cytokines such as interleukin-1 (IL-1) to the IL-1 R1 . This binding initiates a signaling cascade through the Toll-interleukin 1 receptor adaptor protein (TIRAP) and Myeloid differentiation primary response gene 88 (mD88). These then dissociate and interact with IRAK (Interleukin 1 receptor associated kinase) and the tumour necrosis factor receptor associated factor 6 (TRAF6), activating the MAPK pathway . This leads to the transcription of the nuclear factor κB transcription factor and the production of inflammatory mediators .

Biochemical Pathways

This compound is composed of terpenes, primarily the monoterpenes alpha-pinene and beta-pinene . These terpenes are formed biosynthetically via two major synthetic pathways: the mevalonic acid (MVA) pathway and the 2 C -methyl-D-erythritol-4-phosphate (MEP) pathway . These pathways play a critical role in the production of biologically active terpenoids, which have been studied for their effects in the prevention and treatment of cancer .

Pharmacokinetics

It is known that when inhaled, this compound may help reduce congestion, and when used on the skin, it may cause warmth and redness, which can help relieve pain in the tissue underneath .

Result of Action

The primary result of this compound’s action is the induction of an inflammatory response. This is achieved through the production of inflammatory mediators triggered by the activation of the MAPK pathway . This compound has been used experimentally to treat minor aches and pains of muscles and joints, and it has also been studied for its antibacterial activity and inhibition of osteoclast activity .

Action Environment

This compound is a fluid obtained by the distillation of resin harvested from living trees, mainly pines . The environment in which these trees grow can influence the composition and efficacy of this compound. For instance, important pines for this compound production include maritime pine, Aleppo pine, Masson’s pine, Sumatran pine, longleaf pine, loblolly pine, slash pine, and ponderosa pine . The method of extraction and the conditions under which the trees are grown can affect the quality and potency of the this compound produced .

Safety and Hazards

Turpentine is highly toxic if swallowed . It can cause irritation to the eyes, skin, nose, and throat . It can also cause headaches, dizziness, convulsions, and kidney damage . This compound is flammable and poses a risk of fire .

Biochemical Analysis

Biochemical Properties

Turpentine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. The primary components of this compound, such as alpha-pinene and beta-pinene, interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver . These interactions can lead to the formation of reactive oxygen species, which can further interact with cellular components, leading to oxidative stress . Additionally, this compound has been shown to modulate the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase and lipoxygenase .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . For instance, this compound can activate the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of pro-inflammatory genes . Moreover, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These changes can impact cellular energy production and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with various biomolecules. This compound components, such as alpha-pinene, can bind to specific receptors on the cell surface, triggering downstream signaling cascades . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmitter degradation . Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation when exposed to air, leading to the formation of peroxides and other reactive species . These degradation products can have different biological activities compared to the parent compound . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild inflammatory responses and oxidative stress . At higher doses, this compound can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where certain doses of this compound lead to a sudden increase in adverse effects . These toxic effects are often associated with the accumulation of reactive metabolites and the depletion of cellular antioxidants .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound components, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion . This compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, such as those involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and organelles . This compound components can also be transported by specific carrier proteins, such as albumin, in the bloodstream . The distribution of this compound within tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound and its components can affect their activity and function. This compound can accumulate in lipid-rich compartments, such as cell membranes and lipid droplets . This localization can influence the interactions of this compound with membrane-bound enzymes and receptors . Additionally, this compound can undergo post-translational modifications, such as oxidation, which can affect its targeting to specific cellular compartments .

Properties

IUPAC Name

triethyl 2-hydroxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/C12H20O7/c1-4-17-9(13)7-12(16,11(15)19-6-3)8-10(14)18-5-2/h16H,4-8H2,1-3H3
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InChI Key

DOOTYTYQINUNNV-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O
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Molecular Formula

C12H20O7, Array
Record name TRIETHYL CITRATE
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DSSTOX Substance ID

DTXSID0040701
Record name Triethyl citrate
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Molecular Weight

276.28 g/mol
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Physical Description

Liquid, Odourless, practically colourless, oily liquid, Colorless liquid; [ICSC], Solid, COLOURLESS OILY LIQUID., practically colourless, oily liquid; bitter taste; little odour
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester
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Boiling Point

294 °C, 127.00 °C. @ 1.00 mm Hg
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Flash Point

155 °C (311 °F) - closed cup, 151 °C
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Solubility

In water, 6.50X10+4 mg/L at room temp, In peanut oil: 0.8%; miscible with alcohol, ethanol, ether, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, 65 mg/mL, Solubility in water: moderate, slightly soluble in water; miscible with alcohol and ether
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Density

1.1369 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.138-1.139
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Vapor Pressure

0.00189 [mmHg], Vapor pressure = 1 mm Hg at 107.0 °C, 6.87X10-4 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 25 °C: 0.3
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Mechanism of Action

There was some evidence that type of effects produced may have resulted from binding of calcium by release of citrate ion with resultant hypocalcemia.
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Color/Form

Oily liquid, Colorless, mobile liquid

CAS No.

77-93-0
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Melting Point

-55 °C, < 25 °C
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1350
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Customer
Q & A

Q1: What is turpentine?

A1: this compound is not a single compound but a complex mixture of organic chemicals called terpenes. It is a by-product of the Kraft paper-making process and is also obtained by tapping the resin of living pine trees. []

Q2: What is the main chemical constituent of this compound?

A2: The composition of this compound varies depending on the source, but it typically contains a high percentage of alpha-pinene and beta-pinene. Other terpenes like 3-carene, beta-phellandrene, limonene, camphene, and myrcene are also present in smaller amounts. [, , ]

Q3: What are the main industrial uses of this compound?

A3: this compound has been traditionally used as a solvent in paints, varnishes, and lacquers. Additionally, it serves as a raw material for synthesizing various organic compounds used in producing fragrances, flavors, cleaning products, and disinfectants. [, , ] For instance, alpha-pinene, a major component of this compound, can be chemically modified to synthesize dihydromyrcenol, a valuable fragrance compound. []

Q4: Can this compound be used as a fuel?

A4: Yes, this compound has favorable fuel properties, including a lower viscosity than regular diesel and a comparable caloric value, boiling point, and ignition characteristics. Studies have investigated its use as an additive in diesel engines, showing potential for improving engine performance and reducing fossil fuel consumption. [, ]

Q5: Can this compound be chemically transformed into other valuable products?

A6: Yes, this compound can be chemically modified using catalytic processes to yield valuable compounds. One such process is catalytic disproportionation, where a palladium on carbon (Pd/C) catalyst facilitates the transformation of rosin acids in this compound into dehydroabietic acid, a key component in various industrial applications. [, , ]

Q6: What is the role of p-cymene in this compound disproportionation?

A7: During the catalytic disproportionation of this compound, p-cymene is formed as a byproduct. Research suggests that p-cymene formation is enhanced by the presence of this compound itself, which acts as a solvent and improves the efficiency of abietic acid aromatization. []

Q7: What are the advantages of using gum oleoresin directly for catalytic disproportionation?

A8: Directly using gum oleoresin, the raw material from which this compound is derived, in catalytic disproportionation offers several advantages. The presence of this compound in the oleoresin aids in reducing viscosity and improving mass transfer during the reaction. This results in a more efficient conversion of abietic acid to dehydroabietic acid and higher yields of p-cymene. []

Q8: How does this compound affect insects?

A10: this compound and its constituents, particularly alpha-pinene and 3-carene, are known to be attractive to certain pine-infesting beetles. This attraction is species-specific and can be influenced by the presence of other volatile compounds, such as ethanol. For example, a combination of this compound and ethanol has been found to be highly attractive to the ambrosia beetle Xyleborus pubescens. [] This understanding of insect-turpentine interactions can be valuable for developing pest control strategies.

Q9: What is the role of this compound in plant defense mechanisms?

A11: Terpenes, including those found in this compound, are a crucial part of the defense mechanisms in conifer trees. When a tree is injured or attacked by insects or fungi, it releases resin containing terpenes. These compounds act as deterrents against pests and may also exhibit antimicrobial properties, protecting the tree from infection. [, , ]

Q10: Is this compound toxic?

A13: Yes, this compound can be toxic to humans and animals if ingested, inhaled, or absorbed through the skin. It can irritate the skin, eyes, and respiratory tract. Prolonged or repeated exposure can lead to more serious health problems. [, , ]

Q11: What are the environmental concerns associated with this compound?

A14: While this compound is a natural product, it can still pose environmental risks if not handled and disposed of properly. Its volatile nature means that it can easily evaporate into the atmosphere, contributing to the formation of ground-level ozone, a significant air pollutant. []

Q12: Are there any sustainable practices for this compound production and use?

A15: Yes, sustainable practices for this compound production and use are being explored. These include responsible forest management techniques for harvesting pine resin, as well as the development of alternative, less toxic solvents to replace this compound in industrial applications. [, ]

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